1,2-Bis(4-methylpiperidin-1-yl)ethanone
Description
1,2-Bis(4-methylpiperidin-1-yl)ethanone is a bis-piperidinyl ethanone derivative characterized by two 4-methylpiperidine groups attached to a central ethanone core. Piperidine derivatives are known for their roles in drug design due to their conformational flexibility and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
1,2-bis(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-12-3-7-15(8-4-12)11-14(17)16-9-5-13(2)6-10-16/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCMXZXFDZZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1,2-Bis(4-methylpiperidin-1-yl)ethanone with similar bis-aryl or bis-heterocyclic ethanones:
Key Observations :
- Steric Effects : Piperidine rings (6-membered) may impose different steric constraints compared to piperazine (6-membered with two nitrogen atoms), affecting binding to biological targets .
Anticancer and Enzyme Inhibition
- 1,2-Bis(4-(4-nitrophenyl)piperazin-1-yl)ethanone: Exhibited EC₅₀ values of 7.6–79.8 µM in androgen-dependent LNCaP prostate cancer cells, with significant prostatic weight reduction in vivo .
- (1,4-Cyclohexylphenyl)ethanone: Demonstrated strong inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis, with favorable binding energy .
Comparison : While the target compound’s activity is unreported, its piperidine moieties may confer distinct target selectivity compared to piperazine-based analogs. Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs) or ion channels .
Benign Prostatic Hyperplasia (BPH) Management
- 1,2-Bis(4-(pyridin-2-yl)piperazin-1-yl)propane : Reduced prostate size and calcium levels in BPH-induced rats, suggesting dual action on smooth muscle relaxation and tissue remodeling .
Inference : The target compound’s 4-methylpiperidinyl groups could mimic these effects, but the absence of a pyridine or nitro group may alter efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
